![molecular formula C12H27NO4Si B12607031 N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine CAS No. 918314-10-0](/img/structure/B12607031.png)
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is an organic compound that features both an epoxide and a triethoxysilyl group. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the epoxide ring and the triethoxysilyl group makes it a versatile molecule for various chemical reactions and modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine typically involves the reaction of an epoxide-containing compound with a triethoxysilylpropylamine. One common method is the reaction of (2S)-glycidyl methacrylate with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The purification of the product typically involves distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the epoxide carbon, leading to ring opening and formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve ring opening.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Amino alcohols or thiol alcohols: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized silanes and siloxanes. It is also employed in the modification of surfaces to introduce reactive sites for further chemical reactions.
Biology: Utilized in the immobilization of biomolecules on surfaces, aiding in the development of biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, where its reactive groups enhance the material properties.
Mécanisme D'action
The mechanism of action of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine involves the reactivity of its epoxide and triethoxysilyl groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The triethoxysilyl group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions enable the compound to form stable linkages with a variety of substrates, making it useful in surface modification and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the epoxide group, making it less reactive in certain applications.
N-Methyl-3-(triethoxysilyl)propan-1-amine:
N,N-Dimethyl-3-(trimethoxysilyl)propylamine: Features trimethoxysilyl groups instead of triethoxysilyl, affecting its solubility and reactivity.
Uniqueness
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both an epoxide and a triethoxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile molecule for various applications in research and industry.
Propriétés
Numéro CAS |
918314-10-0 |
|---|---|
Formule moléculaire |
C12H27NO4Si |
Poids moléculaire |
277.43 g/mol |
Nom IUPAC |
N-[[(2S)-oxiran-2-yl]methyl]-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H27NO4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
Clé InChI |
SUZRURIKISLMMG-LBPRGKRZSA-N |
SMILES isomérique |
CCO[Si](CCCNC[C@H]1CO1)(OCC)OCC |
SMILES canonique |
CCO[Si](CCCNCC1CO1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


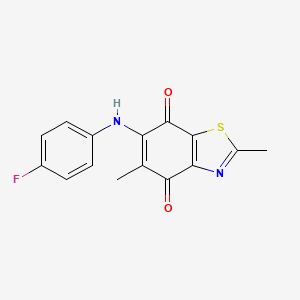
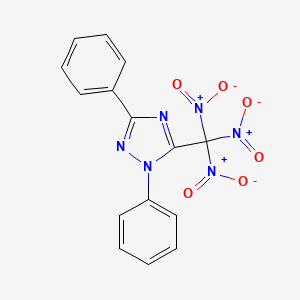
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
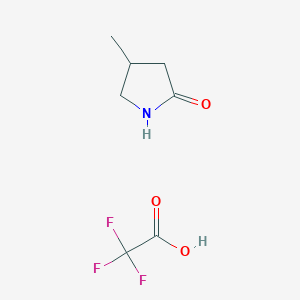
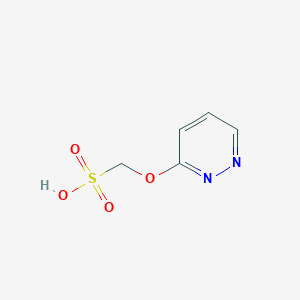
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
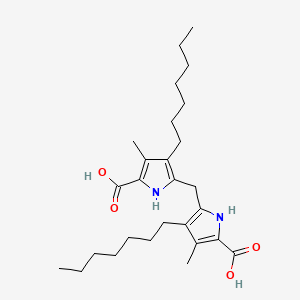
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
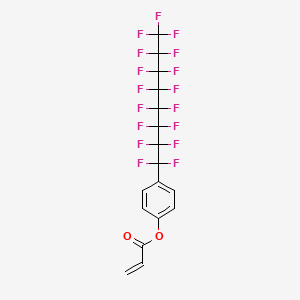
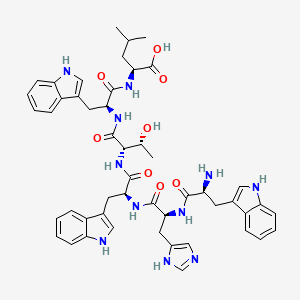
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
